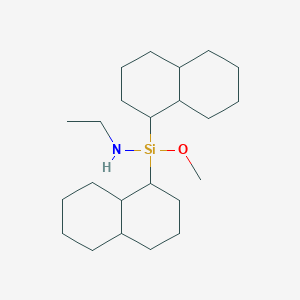
1,1-Di(decahydronaphthalen-1-yl)-N-ethyl-1-methoxysilanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Di(decahydronaphthalen-1-yl)-N-ethyl-1-methoxysilanamine is a complex organic compound characterized by its unique structure, which includes decahydronaphthalene rings and a silanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Di(decahydronaphthalen-1-yl)-N-ethyl-1-methoxysilanamine typically involves multiple steps, starting with the preparation of decahydronaphthalene derivatives. The key steps include:
Hydrogenation: Decahydronaphthalene is prepared by hydrogenating naphthalene in the presence of a catalyst such as palladium on carbon.
Alkylation: The decahydronaphthalene is then alkylated with ethyl groups using reagents like ethyl bromide in the presence of a strong base such as sodium hydride.
Silanation: The final step involves the introduction of the silanamine group. This can be achieved by reacting the alkylated decahydronaphthalene with a silane reagent, such as chloromethylsilane, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques like distillation and chromatography are often employed to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Di(decahydronaphthalen-1-yl)-N-ethyl-1-methoxysilanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halides, substituted amines.
Applications De Recherche Scientifique
1,1-Di(decahydronaphthalen-1-yl)-N-ethyl-1-methoxysilanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1-Di(decahydronaphthalen-1-yl)-N-ethyl-1-methoxysilanamine involves its interaction with specific molecular targets and pathways. The silanamine group can form strong bonds with various biological molecules, potentially inhibiting or modifying their activity. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Di(decahydro-1-naphthyl)ethane: Similar structure but lacks the silanamine group.
Decahydronaphthalene derivatives: Various derivatives with different functional groups.
Uniqueness
1,1-Di(decahydronaphthalen-1-yl)-N-ethyl-1-methoxysilanamine is unique due to the presence of the silanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
923579-51-5 |
|---|---|
Formule moléculaire |
C23H43NOSi |
Poids moléculaire |
377.7 g/mol |
Nom IUPAC |
N-[bis(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)-methoxysilyl]ethanamine |
InChI |
InChI=1S/C23H43NOSi/c1-3-24-26(25-2,22-16-8-12-18-10-4-6-14-20(18)22)23-17-9-13-19-11-5-7-15-21(19)23/h18-24H,3-17H2,1-2H3 |
Clé InChI |
DPCIFMZFXWKEBD-UHFFFAOYSA-N |
SMILES canonique |
CCN[Si](C1CCCC2C1CCCC2)(C3CCCC4C3CCCC4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


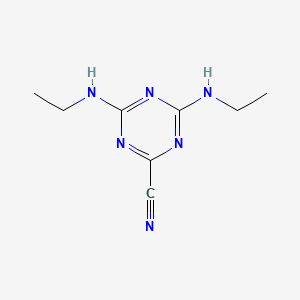
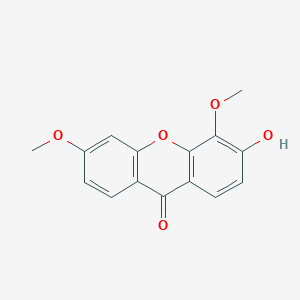
![(2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14178914.png)

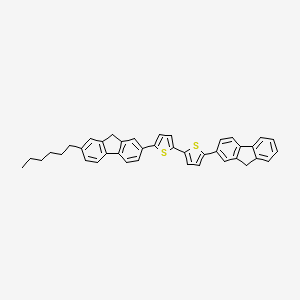
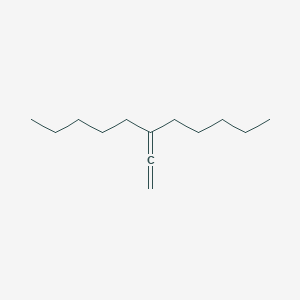
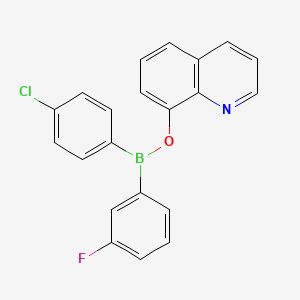

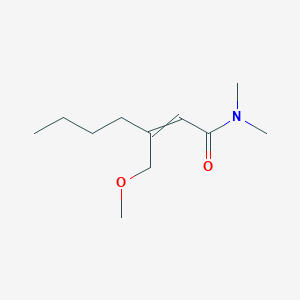
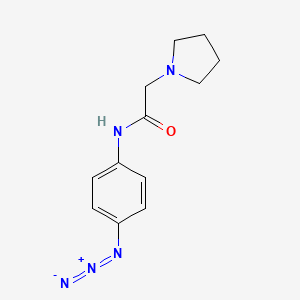
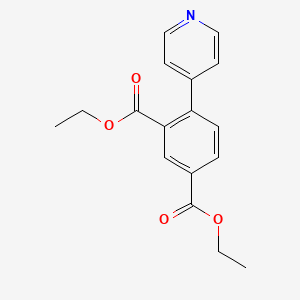
![N-[1-(4-Fluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14178983.png)
![2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B14178986.png)

